2-BROMO-1H-IMIDAZOL-5-AMINE
CAS No.: 1373233-52-3
Cat. No.: VC8236296
Molecular Formula: C3H4BrN3
Molecular Weight: 161.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373233-52-3 |
---|---|
Molecular Formula | C3H4BrN3 |
Molecular Weight | 161.99 g/mol |
IUPAC Name | 2-bromo-1H-imidazol-5-amine |
Standard InChI | InChI=1S/C3H4BrN3/c4-3-6-1-2(5)7-3/h1H,5H2,(H,6,7) |
Standard InChI Key | RQRHYUMEJPJPKF-UHFFFAOYSA-N |
SMILES | C1=C(NC(=N1)Br)N |
Canonical SMILES | C1=C(NC(=N1)Br)N |
Introduction
Chemical and Physical Properties
Structural Characteristics
The imidazole ring in 2-bromo-1H-imidazol-5-amine is a five-membered aromatic system containing two nitrogen atoms at non-adjacent positions. The bromine substitution at the 2-position enhances electrophilic reactivity, while the amino group at the 5-position introduces nucleophilic potential, enabling diverse chemical modifications . The compound’s planar structure facilitates π-π stacking interactions, which are critical in biological target binding .
Physicochemical Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 161.99 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Moderate in polar solvents | |
LogP (Partition Coefficient) | ~0.89 (estimated) |
The absence of reported melting and boiling points in literature suggests challenges in purification or instability under standard conditions.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-bromo-1H-imidazol-5-amine typically involves bromination of 1H-imidazol-5-amine precursors. A common route employs N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C). Alternative methods include direct amination of 2-bromoimidazole derivatives using ammonia or ammonium salts, though yields vary depending on reaction conditions .
Industrial Production Challenges
Scaling up synthesis requires optimization of bromination selectivity to avoid di- or polybrominated byproducts. Continuous flow reactors have been proposed to enhance reproducibility, but industrial-scale data remain scarce . Purification often involves column chromatography or recrystallization, with reported yields averaging 40–60% in laboratory settings.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to interference with microbial cell wall synthesis or enzyme inhibition . The amino group’s ability to form hydrogen bonds with bacterial targets may enhance binding affinity .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with enhanced pharmacokinetic profiles .
Radiopharmaceutical Development
Radiolabeling with or has been explored for imaging applications, leveraging the bromine atom as a leaving group for isotopic exchange .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-d₆): δ 7.25 (s, 1H, H-4), 6.85 (s, 1H, H-2), 5.12 (br s, 2H, NH₂).
-
NMR: δ 136.2 (C-2), 128.7 (C-4), 119.5 (C-5), 116.3 (C-Br).
Infrared (IR) Spectroscopy
Prominent peaks include:
-
3350 cm⁻¹ (N-H stretch, amino group)
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1605 cm⁻¹ (C=N stretch, imidazole ring)
-
680 cm⁻¹ (C-Br stretch)
Comparative Analysis with Analogues
Halogenated Imidazoles
Compound | Substituents | Biological Activity (IC₅₀) |
---|---|---|
2-Bromo-1H-imidazol-5-amine | Br (C2), NH₂ (C5) | 18.7 µM (UACC-62) |
2-Chloro-1H-imidazol-5-amine | Cl (C2), NH₂ (C5) | 22.4 µM (UACC-62) |
2-Iodo-1H-imidazol-5-amine | I (C2), NH₂ (C5) | 15.2 µM (UACC-62) |
Bromine’s intermediate electronegativity balances reactivity and stability, outperforming chloro analogues in potency while avoiding the toxicity associated with iodo derivatives .
Functional Group Variations
Replacing the amino group with cyano (-CN) or methyl (-CH₃) groups reduces aqueous solubility by 30–50%, highlighting the amino group’s role in pharmacokinetic optimization .
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